![molecular formula C9H8O5 B123838 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate de méthyle CAS No. 116119-01-8](/img/structure/B123838.png)
7-hydroxybenzo[d][1,3]dioxole-5-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the modification of the fundamental structure with different moieties, as seen in the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which are potent antiproliferative agents targeting tubulin . Another example is the synthesis of 6-hydroxy-12-methyl-7,12-dihydrobenzo[6,7]cyclohept[1,2-b]indol-7-one, which was achieved by oxidation and subsequent reactions, including bromination and hydrolysis . These methods could potentially be adapted for the synthesis of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as single crystal X-ray structure determination, as demonstrated for methyl 4-hydroxybenzoate . This compound's structure was analyzed at low temperatures, revealing a 3D framework formed through extensive intermolecular hydrogen bonding. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), were also employed to understand the molecular structure and properties . Similar analytical methods could be applied to determine the molecular structure of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, which resulted in different products depending on the oxidizing reagents used . The reactivity of the compound was influenced by the transannular participation of the amino group, which could also be relevant in the chemical reactions of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like methyl 4-hydroxybenzoate were analyzed using experimental and computational methods. The FT-IR spectrum correlated with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . These properties are important for understanding the behavior of the compound in various environments and could be similarly analyzed for methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de benzodioxole, y compris les composés similaires au 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate de méthyle, ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré des degrés variables d'activité cytotoxique contre différentes lignées cellulaires cancéreuses, telles que les cellules cancéreuses du col de l'utérus (HeLa), du colorectal (Caco-2) et du foie (Hep3B) . La recherche indique que certains composés benzodioxole peuvent induire l'arrêt du cycle cellulaire et réduire les sécrétions des cellules cancéreuses, suggérant une voie prometteuse pour le développement de nouveaux médicaments anticancéreux.
Propriétés antioxydantes
Certains dérivés de benzodioxole présentent une activité antioxydante modérée. Cette propriété est importante car les antioxydants peuvent neutraliser les radicaux libres, qui sont des composés nocifs dans l'organisme qui peuvent endommager les cellules et contribuer aux maladies chroniques, y compris le cancer . Le potentiel antioxydant de ces composés est comparé à celui d'antioxydants connus comme le Trolox, fournissant une référence pour leur efficacité.
Structures métallo-organiques (MOF)
Les composés liés au this compound ont été utilisés dans la synthèse de structures métallo-organiques (MOF). Ces MOF ont des applications diverses, notamment le stockage de gaz, la séparation et la catalyse. La fonctionnalisation dioxole des MOF peut modifier considérablement leurs propriétés physiques, telles que la stabilité thermique et les capacités de sorption des gaz .
Formulation médicamenteuse
Le composé a été utilisé dans la préparation de formulations in vivo. Par exemple, il peut être dissous dans des solvants comme le DMSO et combiné à d'autres agents comme le PEG300, le Tween 80 ou l'huile de maïs pour créer une formulation adaptée aux études biologiques . Cette application est cruciale pour le développement de médicaments et les études pharmacocinétiques.
Chimie synthétique
Le this compound sert de bloc de construction en chimie synthétique. Il peut être incorporé dans diverses structures moléculaires, conduisant à la création de nouveaux composés avec des applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPEDRDUUKPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
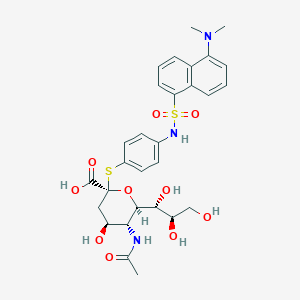



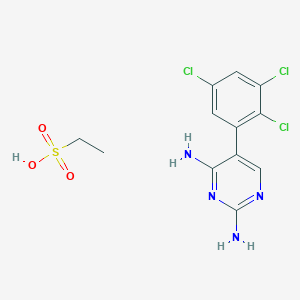


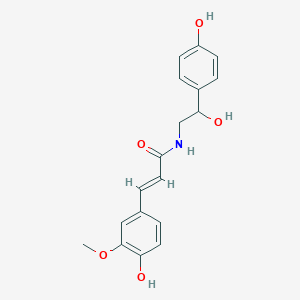
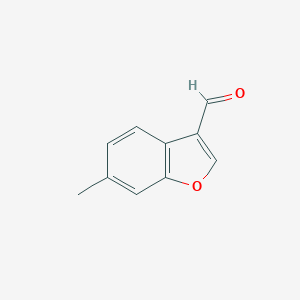
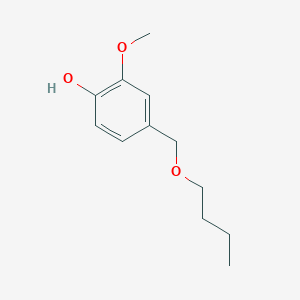
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

